1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Description
1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H19N3O3 and its molecular weight is 409.445. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrazolines and their derivatives have been reported to exhibit a wide range of biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It’s worth noting that pyrazoline derivatives have been shown to interact with various cellular components, leading to changes in cell function . For example, they can interact with enzymes like acetylcholinesterase (AchE), affecting normal nerve pulses’ transmission .
Biochemical Pathways
It’s known that pyrazoline derivatives can influence the production of reactive oxygen species (ros) and other free radicals . Overexpression of ROS has been linked to disease development .
Pharmacokinetics
Similar compounds have been reported to exhibit good metabolic stability and oral pharmacokinetic profiles .
Result of Action
Similar compounds have been reported to exhibit potent in vitro antiplatelet activity and significantly improved metabolic stability .
Properties
IUPAC Name |
12-(4-methoxyphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-29-18-9-7-17(8-10-18)28-25-19-13-22-23(31-12-11-30-22)14-21(19)26-15-20(25)24(27-28)16-5-3-2-4-6-16/h2-10,13-15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHYVNXYGIMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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